molecular formula C28H46O3 B1205579 3beta-Hydroxy-5alpha-cholest-7-ene-4alpha-carboxylate

3beta-Hydroxy-5alpha-cholest-7-ene-4alpha-carboxylate

Cat. No. B1205579
M. Wt: 430.7 g/mol
InChI Key: FXBZYWGMTFSORP-QPCSTCLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-Hydroxy-5alpha-cholest-7-ene-4alpha-carboxylate is a cholestanoid.

Scientific Research Applications

Interaction with Hepatoma Hep G2 Cells

Research by Piir et al. (2004) explored the interaction of derivatives of 3beta-hydroxy-5alpha-cholest-8(14)-en-15-one with hepatoma Hep G2 cells, focusing on their effects on cholesterol metabolism. The study found that certain compounds influenced the uptake of low-density lipoproteins and inhibited cholesterol biosynthesis. These findings suggest potential applications in studying cholesterol metabolism and related disorders in hepatoma cells (Piir et al., 2004).

Sterol Synthesis and Chemical Synthesis

Research by Parish et al. (1977) on sterol synthesis involved the chemical synthesis of various sterols, including 3beta-benzoyloxy-14alpha, 15alpha-epoxy-5alpha-cholest-7-ene. This work provides a foundational understanding for synthesizing sterols with oxygen functions at specific carbon atoms, valuable in sterol chemistry and biochemistry (Parish et al., 1977).

In Vitro Metabolism Studies

Bollenbacher et al. (1977) investigated the metabolism of 3beta-hydroxy-, and 3beta,14alpha-dihydroxy-[3alpha-3H]-5beta-cholest-7-en-6-one in the prothoracic glands of Manduca sexta, providing insights into the enzymatic processes involved in the synthesis of alpha-ecdysone, a hormone crucial in insect development. This research is significant for understanding hormonal regulation in insects (Bollenbacher et al., 1977).

Enzymatic Properties of 3beta-Hydroxysteroid Oxidase

Tomioka et al. (1976) explored the enzymatic properties of 3beta-hydroxysteroid oxidase from Streptomyces violascens. The study provided detailed insights into the enzyme's substrate specificity and inhibition characteristics. This research is valuable for understanding the enzymatic oxidation of sterols and potential applications in biotechnology (Tomioka et al., 1976).

properties

Product Name

3beta-Hydroxy-5alpha-cholest-7-ene-4alpha-carboxylate

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

IUPAC Name

(3S,4S,5S,9R,10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-4-carboxylic acid

InChI

InChI=1S/C28H46O3/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(26(30)31)24(29)14-16-28(23,5)22(19)13-15-27(20,21)4/h9,17-18,20-25,29H,6-8,10-16H2,1-5H3,(H,30,31)/t18-,20-,21+,22+,23+,24+,25+,27-,28-/m1/s1

InChI Key

FXBZYWGMTFSORP-QPCSTCLVSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C(=O)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4C(=O)O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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